molecular formula C23H20N2O4 B2360247 N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide CAS No. 902013-92-7

N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide

Cat. No.: B2360247
CAS No.: 902013-92-7
M. Wt: 388.423
InChI Key: VHVJRZAUIDDCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced via electrophilic substitution or through a hydroxylation reaction.

    Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis or by cyclization of a suitable dicarbonyl compound.

    Coupling Reactions: The quinoline and furan moieties can be coupled using a suitable linker, such as a phenoxymethyl group, through nucleophilic substitution or other coupling reactions.

    Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide would depend on its specific application In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Furan Derivatives: Such as furan-2-carboxamide, used in various chemical syntheses.

    Phenoxymethyl Compounds: Such as phenoxymethylpenicillin, an antibiotic.

Uniqueness

The uniqueness of N-((2-hydroxyquinolin-4-yl)methyl)-N-methyl-2-(phenoxymethyl)furan-3-carboxamide lies in its combined structural features, which may confer unique biological activities and chemical reactivity not seen in other compounds.

Properties

IUPAC Name

N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(phenoxymethyl)furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-25(14-16-13-22(26)24-20-10-6-5-9-18(16)20)23(27)19-11-12-28-21(19)15-29-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVJRZAUIDDCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=C(OC=C3)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.